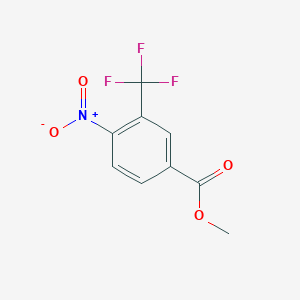

![molecular formula C15H13N3O3 B2479271 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde CAS No. 1917512-93-6](/img/structure/B2479271.png)

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazolo[1,5-a]pyrazine ring system and a benzaldehyde moiety.

Scientific Research Applications

Synthesis and Chemical Transformations

Transformation in Pyrazole Synthesis : 4-oxo-4H-[1]-benzopyran-3-carboxaldehydes, a related compound, undergo reactions to form pyrazolo derivatives. These transformations are significant in the synthesis of complex pyrazole structures (Stankovičová et al., 2006).

One-Pot, Multi-Component Synthesis : The compound plays a role in the efficient one-pot synthesis of pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, demonstrating its utility in creating pharmacologically relevant structures (Torkian et al., 2011).

Antioxidant Additive Synthesis : It is used in the synthesis of enaminonitrile and pyrazolo derivatives, which are evaluated as antioxidant additives for lubricating oils, indicating its potential in industrial applications (Amer et al., 2011).

Spectral Analysis and Quantum Studies : A novel compound synthesized from a related molecule has been studied for its spectral properties and quantum studies, indicating its significance in advanced material sciences (Halim & Ibrahim, 2022).

Synthesis of Pyrazole Ligands : Studies involve the synthesis of pyrazole ligands from related compounds, which are then used to form complexes with metal ions, suggesting applications in coordination chemistry (Budzisz et al., 2004).

Applications in Biomedical and Material Sciences

Antimicrobial and Antioxidant Scaffolds : Compounds synthesized from related molecules demonstrate antimicrobial and antioxidant activities, highlighting their potential in pharmaceutical research (Rangaswamy et al., 2017).

Bioactivity Studies : Synthesized derivatives have been studied for their bioactivity, including cytotoxicity and enzyme inhibition, which is crucial in drug discovery and development (Gul et al., 2016).

Synthesis of Schiff Base Compounds : The compound has been used in the synthesis of Schiff bases for studying their effects on corrosion inhibition, showcasing its application in material science and engineering (Emregül & Hayvalı, 2006).

Antiallergic Activity : Related compounds have shown antiallergic activity in pharmacological studies, indicating the compound’s relevance in developing new therapeutic agents (Nohara et al., 1985).

Hypoglycemic Activity : Derivatives of related compounds exhibit hypoglycemic activity, underscoring their potential in diabetes treatment research (Liu et al., 2008).

properties

IUPAC Name |

4-methoxy-3-[(4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-14-3-2-11(10-19)8-12(14)9-17-6-7-18-13(15(17)20)4-5-16-18/h2-3,6-8,10,13,16H,4-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIORBSALADXGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C=CN3C(C2=O)CCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid](/img/structure/B2479196.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2479198.png)

![N-(2,5-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2479201.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2479202.png)

![1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2479204.png)

![1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole](/img/structure/B2479207.png)